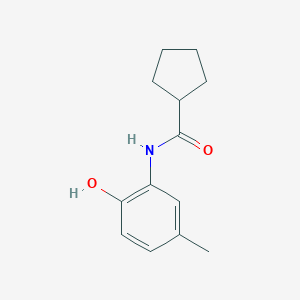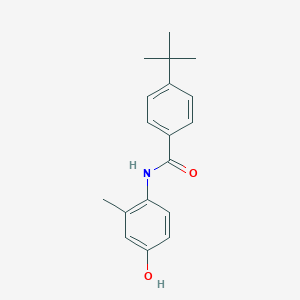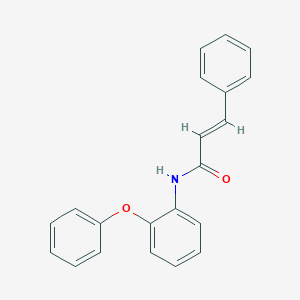
N-(2-phenoxyphenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-3-phenylacrylamide, commonly known as PPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA belongs to the class of amides and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of PPAA is not fully understood. However, it is believed that PPAA exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. PPAA has been found to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
PPAA has been shown to have several biochemical and physiological effects. PPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to be involved in inflammation. Additionally, PPAA has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
PPAA has several advantages for lab experiments. PPAA is relatively easy to synthesize, and the yield is typically high. Additionally, PPAA has been found to be stable under various experimental conditions. However, one limitation of PPAA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of PPAA. One potential area of research is the development of PPAA derivatives with improved therapeutic properties. Additionally, the study of the mechanism of action of PPAA can provide insight into the development of new therapies for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of PPAA can provide valuable information for the development of PPAA-based therapeutics.
Synthesis Methods
The synthesis of PPAA involves the condensation of 2-phenoxybenzaldehyde and phenylacetic acid followed by the reaction with thionyl chloride and ammonia. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The yield of PPAA is typically high, and the purity can be improved through recrystallization.
Scientific Research Applications
PPAA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PPAA has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PPAA has been found to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-N-(2-phenoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-16H,(H,22,23)/b16-15+ |
InChI Key |
DUIBSYYXBGXZFJ-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
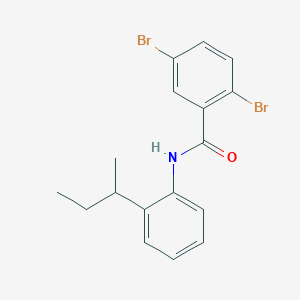
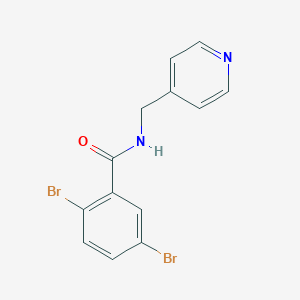

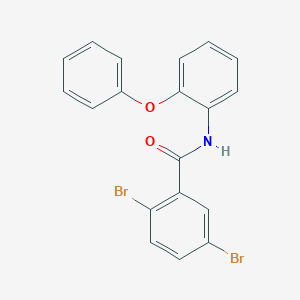

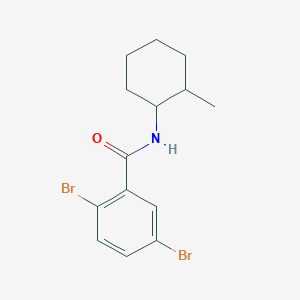



![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
